Glucocorticoid receptor agonist-1
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Overview
Description
Glucocorticoid receptor agonist-1 is a synthetic compound designed to mimic the effects of endogenous glucocorticoids. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. This compound binds to the glucocorticoid receptor, a type of nuclear receptor, and modulates the expression of various genes involved in inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor agonist-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of steroidal precursors, which are modified through a series of chemical reactions such as oxidation, reduction, and substitution . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Glucocorticoid receptor agonist-1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Glucocorticoid receptor agonist-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the structure-activity relationship of glucocorticoids.
Biology: Investigated for its role in modulating gene expression and cellular responses to stress and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
Glucocorticoid receptor agonist-1 exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound also influences various signaling pathways, including the inhibition of pro-inflammatory transcription factors and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Cortisol: The primary endogenous glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Prednisolone: Another synthetic glucocorticoid commonly used in clinical settings
Uniqueness: Glucocorticoid receptor agonist-1 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor. This selectivity allows for targeted modulation of gene expression with potentially fewer side effects compared to other glucocorticoids. Additionally, its synthetic nature allows for structural modifications to enhance its therapeutic profile .
Properties
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEPSOPXQDGEHP-WWBNNTNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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